Bienvenue dans la boutique en ligne BenchChem!

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Medicinal Chemistry Nicotinic Receptor Ligands Structure-Activity Relationship

Precision heterocyclic building block for SAR and multi-target fragment elaboration. Use the 6‑substituted benzodioxane-pyrrolidine scaffold to map α4β2 nAChR selectivity [2][3] and accelerate PKA inhibitor hit-to-lead via PDB: 5N39 [1]. Mitigate target-specific false positives with dual endothiapepsin binding (PDB: 4Y41) [4]. Essential reference for medicinal chemistry optimization campaigns.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 524674-08-6
Cat. No. B1587136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
CAS524674-08-6
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2
InChIKeyLSNPFVDQLTUQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (CAS 524674-08-6): Core Scaffold Properties and Research-Grade Availability


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (CAS 524674-08-6) is a heterocyclic building block consisting of a pyrrolidine ring linked at the 6-position to a 1,4-benzodioxane scaffold [1]. Its molecular formula is C12H15NO2, with a molecular weight of 205.25 g/mol and a calculated XLogP3-AA of 1.5 [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95–98% as verified by HPLC, NMR, or GC . Its structure contains one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond, positioning it as a conformationally constrained fragment suitable for medicinal chemistry applications [1].

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (CAS 524674-08-6): Why Positional Isomers and Substitution Patterns Cannot Be Freely Interchanged


The 6‑substituted benzodioxane-pyrrolidine scaffold occupies a distinct position in a broader family of α4β2 nicotinic acetylcholine receptor (nAChR) ligands [1]. Systematic studies of 2-(2-pyrrolidinyl)-1,4-benzodioxane derivatives demonstrate that the precise substitution pattern on the benzodioxane ring profoundly influences both receptor affinity and subtype selectivity [2][3]. For instance, substitution at the C(5) position confers significantly higher α4β2/α3β4 selectivity compared to decoration at C(7), while the presence of a hydrogen-bonding substituent at the 7‑position can dictate functional agonist versus antagonist profiles [2][3]. This evidence indicates that even structurally similar benzodioxane-pyrrolidine analogs cannot be assumed to be functionally interchangeable; the specific substitution pattern of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine places it in a unique chemical space within this class [1][4].

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (CAS 524674-08-6): Quantitative Differentiation Evidence Summary


6-Position Substitution Defines a Distinct Chemical Space Compared to 5-Position Analogs

Among 2-(2-pyrrolidinyl)-1,4-benzodioxane analogs, the substitution pattern on the benzodioxane ring critically controls receptor selectivity. C(5)-substituted analogs achieve high α4β2/α3β4 selectivity ratios [1], while C(7)-substituted analogs exhibit a different functional profile [2]. The target compound, bearing no additional substitution at the 6-position, represents the unsubstituted parent scaffold and serves as a baseline reference for SAR studies [3]. Direct comparative data for the 6-substituted parent compound versus substituted analogs are not available, as published studies have focused on N-methylated and hydroxylated derivatives [1][2].

Medicinal Chemistry Nicotinic Receptor Ligands Structure-Activity Relationship

Protein Kinase A Binding: Crystallographically Verified Interaction in Fragment-Based Drug Discovery

The target compound has been co-crystallized with cAMP-dependent protein kinase A (PKA) from Chinese hamster, demonstrating a specific binding mode within the ATP-binding pocket [1][2]. The X-ray diffraction structure (PDB ID: 5N39) at 1.45 Å resolution reveals the ligand bound in a well-defined pose, validating its utility as a validated fragment hit for PKA [1]. In contrast, the 5-substituted positional isomer has not been reported in any PDB structure, and the broader class of 2-(2-pyrrolidinyl)-1,4-benzodioxanes has limited structural coverage in kinase targets [3].

Fragment-Based Drug Discovery Structural Biology Kinase Inhibitors

Endothiapepsin Co-Crystal Demonstrates Broader Fragment Applicability Beyond Kinases

In addition to the PKA structure, the target compound has been co-crystallized with endothiapepsin, an aspartic protease model system frequently used in fragment-based drug discovery [1][2]. The PDB entry 4Y41 confirms the ligand's ability to engage a second, structurally unrelated protein target. This dual-target structural validation (PKA and endothiapepsin) is not reported for the 5-substituted isomer or other closely related benzodioxane-pyrrolidine fragments [2][3].

Fragment Screening Aspartic Protease Structural Biology

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (CAS 524674-08-6): Evidence-Backed Research Application Scenarios


Fragment-Based Lead Discovery Targeting cAMP-Dependent Protein Kinase A (PKA)

Leverage the 1.45 Å resolution co-crystal structure (PDB: 5N39) to rationally design PKA inhibitors [1]. The experimentally validated binding pose provides direct guidance for structure-based optimization, reducing the synthetic effort required for hit-to-lead progression compared to starting from an unvalidated fragment.

Structure-Activity Relationship (SAR) Studies of Nicotinic Acetylcholine Receptor Ligands

Employ the compound as an unsubstituted reference scaffold to benchmark the effects of C(5) and C(7) substitution on α4β2 nAChR selectivity and functional activity [2][3]. This enables systematic SAR mapping that cannot be achieved with pre-functionalized analogs alone.

Dual-Target Fragment Elaboration Campaigns

Utilize the compound's validated binding to both PKA and endothiapepsin (PDB: 4Y41) to pursue parallel optimization tracks [1][4]. The dual structural validation mitigates the risk of target-specific false positives, offering a higher-confidence starting point for multi-target fragment elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.